molecular formula C21H20ClNO6 B4888010 4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B4888010
M. Wt: 417.8 g/mol
InChI Key: IGPJSLDZSTZPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature.

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Compound X also inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to their death. Compound X also inhibits the activity of certain enzymes involved in inflammation, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of Compound X is its potent anti-cancer activity. It has been shown to be effective against various types of cancer cells, including those that are resistant to chemotherapy. However, one of the limitations of using Compound X in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on Compound X. One area of research is to investigate its potential applications in combination therapy with other anti-cancer agents. Another area of research is to investigate its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential side effects.

Synthesis Methods

The synthesis of Compound X involves a series of chemical reactions. The starting material for the synthesis is 4-butyl-2-hydroxybenzoic acid, which is reacted with thionyl chloride to form 4-butyl-2-chlorobenzoic acid. This intermediate is then reacted with 6-chloro-7-hydroxycoumarin in the presence of a base to form Compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer therapy. Studies have shown that Compound X has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

Properties

IUPAC Name

4-butyl-6-chloro-7-[(2-methoxy-5-nitrophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO6/c1-3-4-5-13-9-21(24)29-19-11-20(17(22)10-16(13)19)28-12-14-8-15(23(25)26)6-7-18(14)27-2/h6-11H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPJSLDZSTZPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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